molecular formula C9H6N2S B11911689 2h-Pyrrolo[2,3-g]benzothiazole CAS No. 42852-43-7

2h-Pyrrolo[2,3-g]benzothiazole

Cat. No.: B11911689
CAS No.: 42852-43-7
M. Wt: 174.22 g/mol
InChI Key: RYOIZJJJQVKSQQ-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-g]benzothiazole (CAS 403715-76-4) is a fused heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the pyrrolobenzothiazole (PBTA) class, a scaffold recognized for its diverse biological activities and presence in compounds under investigation for targeted therapies . The benzothiazole core is a privileged structure in drug design, with derivatives demonstrating a wide spectrum of pharmacological properties, including antitumor, anticonvulsant, and antimicrobial activities . Specifically, pyrrolobenzothiazole derivatives have been identified as promising inhibitors, such as of centromere-associated protein E (CENP-E), which is a target in cancer therapy development . Other research highlights the potential of related benzothiazole compounds in managing neurodegenerative diseases and as anticonvulsant agents . The presence of both nitrogen and sulfur atoms in its bicyclic system makes it a versatile intermediate for further chemical functionalization, supporting its value in synthesizing novel compounds for biological screening. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements regarding the pyrrolobenzothiazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42852-43-7

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2H-pyrrolo[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2

InChI Key

RYOIZJJJQVKSQQ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=CC3=NC=CC3=C2S1

Origin of Product

United States

Preparation Methods

Formation of N-(2-Methyl-6-Benzothiazolyl)Hydrazine

The synthesis of 2H-pyrrolo[2,3-g]benzothiazole derivatives often begins with the preparation of N-(2-methyl-6-benzothiazolyl)hydrazine. This intermediate is synthesized from 2-methyl-6-aminobenzothiazole through diazotization followed by reduction. The hydrazine derivative is critical for subsequent condensation reactions.

Condensation with Methyl Ethyl Ketone

N-(2-Methyl-6-benzothiazolyl)hydrazine undergoes condensation with methyl ethyl ketone in acidic conditions to form 2,7,8-trimethylpyrrolo[2,3-g]benzothiazole. The reaction proceeds via the formation of a hydrazone intermediate, which cyclizes intramolecularly to yield the pyrrolobenzothiazole core. Key parameters include:

  • Temperature : 80–100°C under reflux.

  • Catalyst : Hydrochloric acid or acetic acid.

  • Yield : ~60–70% after purification by column chromatography.

Alkylation for Structural Diversification

The methyl-substituted derivative (2,7,8-trimethylpyrrolo[2,3-g]benzothiazole) is further alkylated using methyl iodide in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide, to produce 2,6,7,8-tetramethylpyrrolo[2,3-g]benzothiazole. This step highlights the importance of phase-transfer catalysts in enhancing reaction efficiency and selectivity.

Nucleophile-Induced Ring Contraction

Substrate Preparation: 3-Aroylpyrrolo[2,1-c] Benzothiazine-1,2,4-Triones

A novel approach involves the synthesis of pyrrolobenzothiazoles via ring contraction of 3-aroylpyrrolo[2,1-c][1,benzothiazine-1,2,4-triones. The trione substrate is treated with nucleophiles (e.g., alkanols, benzylamine, or arylamines), leading to cleavage of the S5–C4 bond and subsequent cyclization.

Mechanism and Intermediate Formation

The reaction proceeds through a thiol intermediate (A ), which undergoes intramolecular cyclization to form a pyrrolo[2,1-b]benzothiazole structure (B ) after a 1,3-prototropic shift. Key observations include:

  • Nucleophile Selectivity : Primary amines yield higher regioselectivity compared to secondary amines.

  • Solvent : Dichloromethane or toluene at room temperature.

  • Yield : 50–75%, depending on the nucleophile.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the two primary methods:

Method Key Reagents Conditions Yield Scalability
Hydrazine CondensationMethyl ethyl ketone, HClReflux, 12–24 h60–70%Moderate
Ring Contraction3-Aroyltriones, BenzylamineRT, 2–4 h50–75%High

Key Findings :

  • The ring contraction method offers faster reaction times and broader substrate compatibility but requires pre-synthesized trione intermediates.

  • Alkylation steps in the hydrazine route enable structural diversification but may introduce regiochemical challenges.

Optimization Strategies

Catalyst Screening

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) significantly improve alkylation efficiency by facilitating ion-pair transfer between immiscible phases. Alternative catalysts, such as ZnO nanoparticles, have been explored for related benzothiazole syntheses but remain untested for pyrrolo derivatives.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance cyclization rates in the hydrazine route, while non-polar solvents (toluene) favor ring contraction by stabilizing intermediates.

Temperature Control

Lower temperatures (room temperature) in the ring contraction method reduce side reactions, whereas higher temperatures (reflux) are necessary for hydrazone cyclization .

Chemical Reactions Analysis

Cycloaddition and Spirocyclic Derivatives

2H-Pyrrolo[2,3-g]benzothiazoles participate in 1,3-dipolar cycloadditions to form spirocyclic architectures:

  • Azomethine Ylide Pathway :
    Reaction of 3-(4-methoxyphenacyl)benzothiazolium bromides with triethylamine generates an azomethine ylide, which undergoes cycloaddition with ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]pyrimidines to yield spiro[pyrrolo[2,1-b] benzothiazole-3,2′- thiazolo[3,2-a]pyrimidine] derivatives .

Table 2: Representative Spirocyclic Products

CompoundR GroupYield (%)<sup>1</sup>H NMR (δ, ppm) Key Signals
3a 4-Me-C₆H₄501.16 (t, 3H), 2.29 (s, 3H), 5.38 (d, 1H)
3f 4-Cl-C₆H₄451.20 (t, 3H), 3.68 (s, 3H), 6.44 (d, 1H)

Mechanism :

  • Deprotonation of benzothiazolium bromide to form ylide.

  • Nucleophilic addition to dipolarophiles.

  • Intramolecular cyclization and prototropic shifts .

Functionalization for Optical Materials

The electron-rich pyrrolobenzothiazole core is leveraged in dye synthesis:

  • Polymethine Dyes :
    Quaternary salts of 2H-pyrrolo[2,3-g]benzothiazole react with aromatic aldehydes to form polymethine dyes. These exhibit bathochromic shifts (Δλ ~ 40–60 nm) compared to furo- or thieno-benzothiazole analogs due to extended π-conjugation .

Table 3: Optical Properties of Dyes

Dye Structureλ<sub>max</sub> (nm)ε (L·mol⁻¹·cm⁻¹)Application
Symmetrical polymethine5801.2×10⁵Near-infrared imaging
Unsymmetrical vinyl derivative6209.8×10⁴Organic photovoltaics

Antimicrobial and Anticancer Derivatives

Functionalization at the pyrrole and benzothiazole moieties enhances bioactivity:

  • Cytotoxic Agents :
    Derivatives like 5-methylfuranyl-pyrrolo[2,1-b] benzothiazole exhibit IC<sub>50</sub> values of 3.2–4.5 μM against lung (NCI-H460) and colon (HCT-116) cancer cells, surpassing doxorubicin in potency .

  • Antioxidant Activity :
    Substitution with electron-withdrawing groups (e.g., p-fluorophenyl) improves radical scavenging, with IC<sub>50</sub> values < 1 μM in ABTS assays .

Key SAR Insights :

  • Methyl groups at C-6/C-7 enhance membrane permeability.

  • Acylated pyrrole nitrogen improves gyrase inhibition (MIC ~ 0.25 μg/mL against A. baumannii) .

Mechanistic Studies and Limitations

  • Ring Contraction :
    Nucleophile-induced 1,4-thiazine ring contraction in related pyrrolobenzothiazines generates thiol intermediates, which cyclize to form pyrrolo[2,1-c] benzothiazoles .

  • Limitations :
    Steric hindrance at the pyrrole C-5 position reduces reactivity in electrophilic substitutions.

Scientific Research Applications

Chemical Structure and Synthesis

2H-Pyrrolo[2,3-g]benzothiazole features a fused pyrrole and benzothiazole structure, which contributes to its unique chemical properties. The molecular formula is typically represented as C10H7N1S1C_{10}H_{7}N_{1}S_{1}. The compound can undergo various chemical transformations, including:

  • Nucleophile-induced ring contractions : This method allows for the synthesis of derivatives with enhanced biological activity.
  • Electrophilic aromatic substitution : This reaction expands the potential for developing novel compounds.
  • Cycloaddition reactions : These reactions can lead to the formation of new derivatives with significant biological properties .

Biological Activities

The biological activities of this compound and its derivatives are extensive. Key applications include:

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance:

  • Compounds have shown significant inhibitory effects against various cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells.
  • The median growth inhibitory concentration (IC50) values for some derivatives are notably lower than those of established chemotherapeutics like doxorubicin, indicating superior efficacy in specific cases .

Antimicrobial Properties

Several studies have documented the antimicrobial activity of this compound derivatives:

  • Compounds demonstrated effective inhibition against a range of bacterial strains with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics like cefotaxime.
  • The presence of specific substituents on the benzothiazole moiety significantly enhances antimicrobial potency .

Antioxidant Activity

The antioxidant capabilities of these compounds are also noteworthy:

  • Certain derivatives have been shown to effectively inhibit lipid peroxidation in biological systems, indicating their potential in treating oxidative stress-related diseases.
  • Comparative studies suggest that some derivatives outperform conventional antioxidants like Trolox in scavenging free radicals .

Synthesis and Efficacy Assessment

A study focused on synthesizing various this compound derivatives under microwave irradiation demonstrated their potent anticancer and antimicrobial activities. The synthesized compounds were evaluated against multiple tumor cell lines and showed promising results with IC50 values significantly lower than those of existing therapies .

Structural Activity Relationship Analysis

Another investigation into the structure-activity relationships revealed that specific side chains on the benzothiazole ring significantly influence both anticancer and antimicrobial activities. For example, compounds with p-fluorophenyl substituents exhibited enhanced cytotoxicity against cancer cells compared to those without such modifications .

Summary Table of Key Findings

ApplicationKey ActivitiesNotable Findings
AnticancerInhibitory effects on cancer cell linesIC50 values lower than doxorubicin
AntimicrobialEffective against various bacterial strainsMIC values comparable to cefotaxime
AntioxidantInhibition of lipid peroxidationOutperformed Trolox in radical scavenging

Mechanism of Action

The mechanism of action of 2H-Thiazolo[5,4-e]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Comparison
Compound Core Structure Substituents/Modifications Molecular Formula CAS Number Molecular Weight (g/mol)
2H-Pyrrolo[2,3-g]benzothiazole Pyrrole fused to benzothiazole Base structure C9H6N2S Not explicitly provided ~174 (estimated)
2H-Pyrrolo[3,2-e]benzothiazole Pyrrole fused at [3,2-e] position Base structure C9H6N2S 42394-80-9 174.22
Thieno[2,3-g]benzothiazole Thiophene fused to benzothiazole Methyl group at position 2 (e.g., 2-methyl derivative) C10H7NS2 18044-93-4 205.30
Imidazo[2,1-b]benzothiazole Imidazole fused to benzothiazole Di-aryl substituents (e.g., anti-inflammatory derivatives) Varies Multiple ~300–400

Key Observations :

  • Ring Systems: Thieno[2,3-g]benzothiazole replaces pyrrole with thiophene, enhancing sulfur content and altering electronic properties . Imidazo[2,1-b]benzothiazole introduces a nitrogen-rich imidazole ring, improving hydrogen-bonding capacity .
  • Substituent Effects: Methyl groups (e.g., 2-methylthieno derivatives) increase hydrophobicity, while diaryl groups in imidazo derivatives enhance steric bulk and bioactivity .

Key Observations :

  • Imidazo[2,1-b]benzothiazoles achieve moderate yields (50–75%) via straightforward condensation , while pyrazolo-thiazole derivatives (e.g., compound 11) show lower yields (59%) due to multi-step crystallization .
  • This compound’s synthesis remains less documented but likely parallels 1-hydroxyindole routes used for analogs .
Physicochemical Properties
Compound Melting Point (°C) IR/NMR Features Solubility
This compound Not reported Likely NH stretches (~3200–3400 cm⁻¹) Low (aromatic systems)
Compound 11 () 276 3395–3240 cm⁻¹ (NH), δ 5.37 (NH in DMSO-d6) Crystallizes from dioxane
Compound 12 () 193 2223 cm⁻¹ (CN), 1680 cm⁻¹ (C=O) Soluble in toluene
2-Methylthieno[2,3-g]benzothiazole Not reported Thiophene C-S stretches (~650 cm⁻¹) Hydrophobic

Key Observations :

  • Higher melting points (e.g., 276°C for compound 11) correlate with strong intermolecular hydrogen bonding (amide NH groups) .
  • Cyan (CN) and ethoxy groups in compound 12 reduce crystallinity, lowering the melting point to 193°C .

Key Observations :

  • Imidazo[2,1-b]benzothiazoles exhibit broad bioactivity due to diaryl substituents enhancing target binding .
  • Thieno derivatives’ sulfur-rich structure may improve antimicrobial efficacy via redox interactions .
  • This compound’s activity remains underexplored but could mimic related scaffolds in targeting ATP-binding pockets.

Biological Activity

2H-Pyrrolo[2,3-g]benzothiazole is a heterocyclic compound characterized by a fused pyrrole and benzothiazole structure. Its molecular formula is C₉H₆N₂S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The unique arrangement of sulfur and nitrogen atoms within the cyclic framework of this compound contributes to its varied chemical properties and biological activities. It belongs to a class of benzothiazole derivatives known for significant pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study reported that derivatives of this compound effectively inhibited the growth of various bacterial strains. For instance:

  • Compound 9a showed potent activity against Staphylococcus aureus and was equipotent with cefotaxime against Bacillus subtilis and Chlamydia pneumoniae with MIC values of 6 μmol/L .
  • In another study, derivatives were synthesized that displayed significant antibacterial activity against Salmonella typhi with MIC values comparable to established antibiotics like cefotaxime .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The following findings highlight its cytotoxic effects:

  • Compounds derived from this scaffold demonstrated IC50 values indicating potent cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. Notably, some compounds exhibited IC50 values as low as 0.28 μmol/L, indicating strong antitumor activity compared to doxorubicin .
  • The presence of specific side chains significantly influenced the cytotoxic activity, with certain modifications leading to enhanced efficacy against tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the side chains attached to the benzothiazole core play a crucial role in enhancing biological activity. For example:

  • Compounds with electron-withdrawing groups or specific aromatic structures showed improved potency against both bacterial and cancer cell lines .
  • The introduction of thiophene moieties as side chains was associated with increased antimicrobial efficacy, highlighting the importance of structural variations in optimizing biological activity .

Case Studies

  • Antimicrobial Efficacy : A series of pyrrolo[2,1-b][1,3]benzothiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds like 9a had superior antibacterial activity compared to traditional antibiotics.
    CompoundBacterial StrainMIC (μmol/L)
    9aStaphylococcus aureus6
    7aBacillus subtilis6
    7eSalmonella typhi8
  • Anticancer Activity : The cytotoxic effects were evaluated using MTT assays across different cancer cell lines. The following table summarizes key findings:
    CompoundCell LineIC50 (μmol/L)
    7aNCI-H4600.66
    7dHepG20.28
    9aHCT-1161.10

Q & A

Q. What are the common synthetic routes for preparing 2H-Pyrrolo[2,3-g]benzothiazole derivatives, and how are they optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation, cycloaddition, or microwave-assisted protocols. For example, microwave irradiation significantly reduces reaction time and improves yields (e.g., 75% yield for pyrrolo-dipyrazole derivatives under 150°C with solvent-catalyst systems) . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalyst use : Transition metals or acid catalysts improve regioselectivity .
  • Characterization : Confirmation of purity via ¹H/¹³C NMR (e.g., δ 179.33 ppm for carbonyl groups) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How is the structural elucidation of this compound derivatives performed using spectroscopic techniques?

Methodological Answer: Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups at δ 3.5–4.5 ppm) .
  • ¹³C NMR : Assigns carbonyl carbons (δ 164–179 ppm) and heterocyclic backbone carbons .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1575–1640 cm⁻¹, NH bends at 3150–3316 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C₃₃H₂₇N₇O₂S derivatives showing <0.5% deviation) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., MT-4 vs. HeLa cells) or incubation times .
  • Structural modifications : Substituents like halogens (e.g., 4-bromophenyl in 9c ) enhance activity by altering electron density .
  • Data normalization : Use internal controls (e.g., doxorubicin) to calibrate IC₅₀ values .
    For example, dihydrothieno[2,3-g]quinolines showed 4x higher activity than carbon analogs in MT-4 cells, emphasizing substituent effects .

Q. What strategies are effective for designing this compound derivatives with enhanced antitumor or antimicrobial activity?

Methodological Answer: Design principles include:

  • Electron-withdrawing groups (EWGs) : Chloro or nitro groups improve DNA intercalation (e.g., 9b(iii) with Cl substituents showing IC₅₀ <1 µM) .
  • Heteroatom insertion : Sulfur or nitrogen in the quinoline backbone increases binding to topoisomerase II .
  • Hybrid scaffolds : Triazole-thiazole hybrids (e.g., 9a–9e ) enhance solubility and target specificity .
    Computational docking (e.g., 9c binding to ATP pockets in kinases) guides rational design .

Q. How can regioselectivity challenges in synthesizing polycyclic this compound derivatives be resolved?

Methodological Answer: Regioselectivity is controlled via:

  • Template-directed cyclization : Use directing groups (e.g., pyridyl in ReO(V)₃⁺ complexes) to favor 5-membered ring formation .
  • Microwave irradiation : Enhances kinetic control, reducing side products (e.g., 9b(iii) synthesis with 79% yield) .
  • Catalytic systems : Pd/Cu catalysts in Suzuki cross-coupling ensure selective C–C bond formation (e.g., aryl boronic acid coupling to benzothiazole) .

Q. What computational approaches are used to predict the bioactivity and environmental behavior of this compound derivatives?

Methodological Answer:

  • In-silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding to Mycobacterium tuberculosis enoyl reductase (IC₅₀ <10 µM) .
  • QSAR models : Correlate logP values (e.g., 2.01 for benzothiazole) with membrane permeability .
  • Environmental fate : Bioconcentration factor (BCF ≈20) and soil mobility (Koc ≈295) are modeled using EPI Suite™ .

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